Methyl a-amino-2-benzofuranacetate
Description
General Introduction to Benzofuran (B130515) Scaffolds in Modern Chemical Research
Benzofuran, a heterocyclic compound composed of a fused benzene (B151609) and furan (B31954) ring, represents a cornerstone in the architecture of many biologically active molecules and functional materials. nih.govacs.org The inherent structural features of the benzofuran nucleus have captivated the interest of chemists and pharmaceutical researchers for decades, leading to its widespread presence in a multitude of natural products and synthetic drugs. nih.govnih.govlbp.world The versatility of the benzofuran scaffold allows for diverse functionalization, paving the way for the development of compounds with a broad spectrum of applications. thieme.denih.gov
The synthesis of functionalized benzofurans is a dynamic field of research, with numerous methodologies being continuously developed. These strategies often involve transition-metal catalysis, including palladium, copper, and ruthenium-based systems, which facilitate the construction of the benzofuran ring with high efficiency and regioselectivity. nih.govacs.orgorganic-chemistry.orgrsc.org The development of innovative and catalytic strategies is crucial for accessing novel benzofuran derivatives with tailored properties. nih.govnih.gov
The significance of benzofurans extends to medicinal chemistry, where they serve as a "privileged structure." rsc.org This means that the benzofuran motif is frequently found in compounds exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govlbp.worldmdpi.com The ability of the benzofuran scaffold to interact with various biological targets underscores its importance in drug discovery and development. rsc.orgtandfonline.comnih.gov
Significance of α-Amino Acid Derivatives and Esters in Organic Synthesis and Biochemical Research
α-Amino acids and their ester derivatives are fundamental building blocks in the realm of organic and medicinal chemistry. nih.gov They are the primary constituents of peptides and proteins, playing a pivotal role in a vast array of biological processes. nih.gov Beyond their natural roles, α-amino acid esters are invaluable intermediates in organic synthesis, providing a versatile platform for the construction of more complex molecules. organic-chemistry.orgorganic-chemistry.org
The synthesis of α-amino acid esters has been the subject of extensive research, leading to the development of numerous catalytic and enantioselective methods. nih.govacs.org These methods allow for the preparation of a wide variety of both natural and unnatural α-amino acid derivatives with high stereochemical control. organic-chemistry.orgnih.gov The ability to introduce diverse functionalities at the α-position of amino esters has opened up new avenues for creating novel molecular architectures with specific biological activities. acs.org
In biochemical research, fluorescently labeled α-amino acids are powerful tools for studying protein structure, function, and interactions. nih.gov The incorporation of unnatural amino acids with unique properties into peptides and proteins allows for the investigation of biological mechanisms at a molecular level. nih.gov
Structural Elucidation and Naming Convention of Methyl α-amino-2-benzofuranacetate
The chemical compound at the heart of this article is Methyl α-amino-2-benzofuranacetate . Its structure consists of a benzofuran ring system substituted at the 2-position with an α-amino acetic acid methyl ester group.
The systematic IUPAC name for this compound is methyl 2-amino-2-(benzofuran-2-yl)acetate . lgcstandards.com The numbering of the benzofuran ring starts from the oxygen atom as position 1, and the fusion carbons are not numbered. The substituent is located at the second carbon of the furan ring. The "α-amino" designation indicates that the amino group is attached to the carbon atom adjacent to the carbonyl group of the ester.
Below is a table summarizing the key structural and identity information for Methyl α-amino-2-benzofuranacetate.
| Property | Value |
| IUPAC Name | methyl 2-amino-2-(benzofuran-2-yl)acetate lgcstandards.com |
| Molecular Formula | C₁₁H₁₁NO₃ lgcstandards.com |
| Molecular Weight | 205.21 g/mol |
| CAS Number | 1822542-50-6 lgcstandards.com |
| Canonical SMILES | COC(=O)C(N)C1=CC2=CC=CC=C2O1 |
| InChI Key | Not available |
Contextualization within Existing Benzofuranate Research and Related Heterocyclic Compounds
The study of Methyl α-amino-2-benzofuranacetate is situated within the broader context of research on functionalized benzofurans and other related heterocyclic compounds. The synthesis of benzofuran derivatives has been a major focus, with a wide array of catalytic methods being developed to construct this important heterocyclic scaffold. nih.govacs.orglbp.worldthieme.denih.govorganic-chemistry.orgrsc.orgacs.orgacs.org These methods often employ transition metals like palladium, copper, and ruthenium to achieve efficient cyclization and functionalization. nih.govacs.orgorganic-chemistry.orgrsc.org
Research has also extensively explored the biological activities of benzofuran derivatives, revealing their potential as antimicrobial, anticancer, and anti-inflammatory agents. nih.govnih.govlbp.worldmdpi.com The incorporation of amino acid moieties into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance biological activity and modulate pharmacokinetic properties. For instance, the synthesis of fluorescent dibenzofuran (B1670420) α-amino acids has been reported as conformationally rigid analogues of tyrosine for use in peptide probes. nih.gov
The synthesis of α-amino acid esters themselves is a significant area of research, with various methods available for their preparation. nih.govacs.org The combination of the benzofuran scaffold with the α-amino ester functionality in Methyl α-amino-2-benzofuranacetate presents an interesting target for synthetic chemists and a potential lead for medicinal chemistry investigations.
Identification of Research Gaps and Formulation of Objectives for Methyl α-amino-2-benzofuranacetate Studies
While the synthesis and properties of various benzofuran derivatives and α-amino acid esters have been extensively studied, a specific and comprehensive investigation into Methyl α-amino-2-benzofuranacetate appears to be a relatively underexplored area. A search of the existing literature reveals a significant amount of information on the synthesis of the benzofuran core and the general synthesis of α-amino esters, but detailed studies focusing on this particular molecule are less common.
Therefore, the primary objectives for further studies on Methyl α-amino-2-benzofuranacetate should include:
Development of efficient and scalable synthetic routes specifically tailored for the preparation of Methyl α-amino-2-benzofuranacetate. This would involve optimizing existing methods or developing novel synthetic strategies.
Thorough characterization of the compound using modern spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.
Investigation of the chemical reactivity of Methyl α-amino-2-benzofuranacetate, including its potential to undergo further transformations to generate a library of novel derivatives.
Exploration of the potential biological activities of Methyl α-amino-2-benzofuranacetate and its derivatives. Given the known pharmacological properties of both benzofurans and α-amino acids, this is a particularly promising area for research.
Computational and molecular modeling studies to understand the structure-activity relationships of this compound and to guide the design of new derivatives with enhanced properties.
Addressing these research gaps will provide a more complete understanding of the chemical and potential biological significance of Methyl α-amino-2-benzofuranacetate and contribute to the broader field of heterocyclic and medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 2-amino-2-(1-benzofuran-2-yl)acetate |
InChI |
InChI=1S/C11H11NO3/c1-14-11(13)10(12)9-6-7-4-2-3-5-8(7)15-9/h2-6,10H,12H2,1H3 |
InChI Key |
RAVNVQCDZWYJSS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC2=CC=CC=C2O1)N |
Origin of Product |
United States |
Ii. Synthetic Methodologies for Methyl α Amino 2 Benzofuranacetate
Historical Development of Synthetic Routes to α-Amino Benzofuranacetates and Analogues
The synthesis of benzofuran (B130515) derivatives has a long history, with the first synthesis of the benzofuran ring reported by Perkin in 1870. nih.gov Over the years, numerous methods have been developed to construct the benzofuran core and introduce various substituents. nih.gov The synthesis of α-amino benzofuranacetates and their analogues has evolved from these foundational methods. Early approaches often involved the construction of the benzofuran ring first, followed by the introduction of the α-amino acid side chain. More recent developments have focused on more convergent and efficient strategies, including one-pot reactions and catalytic methods. nih.govacs.org
Precursor Synthesis and Functionalization Strategies
The synthesis of Methyl α-amino-2-benzofuranacetate relies on the preparation of key precursors and the strategic introduction of the necessary functional groups.
Synthesis of Key Benzofuran Intermediates
A variety of synthetic routes are available for the construction of the benzofuran nucleus. nih.govorganic-chemistry.org Common strategies include:
Palladium-catalyzed cyclization: This is a widely used method for forming the benzofuran ring. For instance, a palladium-catalyzed enolate arylation can be employed to produce differentially substituted benzofurans. organic-chemistry.org Another approach involves the palladium-catalyzed O-arylation of ethyl acetohydroximate with aryl halides, which can be directly transformed into substituted benzofurans. organic-chemistry.org
Copper-catalyzed reactions: Copper catalysts are also effective for benzofuran synthesis. One method involves the copper-catalyzed coupling of 1-bromo-2-iodobenzenes with β-keto esters to yield 2,3-disubstituted benzofurans. organic-chemistry.org
Acid-catalyzed cyclodehydration: The cyclodehydration of α-phenoxy ketones, often promoted by reagents like Eaton's reagent (phosphorus pentoxide–methanesulfonic acid), provides a straightforward route to 3-substituted or 2,3-disubstituted benzofurans. researchgate.net
Microwave-assisted synthesis: A mild and effective microwave-assisted route allows for the direct synthesis of 2-substituted benzofurans from carboxylic acids. organic-chemistry.org
These methods provide access to a range of benzofuran intermediates that can be further functionalized to introduce the α-amino ester group.
Introduction of the α-Amino Group
Once the benzofuran core is established, the next critical step is the introduction of the α-amino group. Several methods can be employed for this transformation:
From α-amino acids: A direct approach involves using N-protected α-amino acids as starting materials. For example, a microwave-assisted route allows for the preparation of α-alkyl-2-benzofuranmethanamines from N-protected α-amino acids without racemization. organic-chemistry.org
[4+1] Cycloaddition: A novel approach for the synthesis of 2-aminobenzofurans involves a scandium-triflate-catalyzed [4+1] cycloaddition reaction between in situ generated ortho-quinone methides and isocyanides. nih.govacs.org
Strecker Synthesis: The Strecker synthesis, a classic method for preparing α-amino acids, can be adapted for the synthesis of α,α-disubstituted α-amino acids, which could be precursors to the target compound. researchgate.net
The choice of method depends on the desired substitution pattern and the availability of starting materials.
Esterification Techniques for the Methyl Moiety
The final step in the synthesis of Methyl α-amino-2-benzofuranacetate is the formation of the methyl ester. This is typically achieved through esterification of the corresponding α-amino carboxylic acid. pearson.comyoutube.comyoutube.comaklectures.com
Fischer Esterification: This is a common and straightforward method involving the reaction of the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. pearson.comyoutube.comyoutube.com
Reaction with Diazomethane (B1218177): While effective, the use of diazomethane is often avoided due to its toxicity and explosive nature.
From Acyl Chlorides: The carboxylic acid can be converted to the corresponding acyl chloride, which then reacts with methanol to form the ester.
The protection of the amino group is often necessary during the esterification process to prevent side reactions.
Novel Synthetic Approaches to Methyl α-amino-2-benzofuranacetate
Recent research has focused on developing more efficient and stereoselective methods for the synthesis of α-amino acid derivatives.
Asymmetric Synthesis and Chiral Resolution Techniques
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the asymmetric synthesis or chiral resolution of Methyl α-amino-2-benzofuranacetate is of great importance.
Asymmetric Synthesis:
Using Chiral Auxiliaries: Chiral auxiliaries can be used to control the stereochemistry of reactions. tcichemicals.com For example, the Evans aldol (B89426) reaction is a powerful tool for introducing chirality. tcichemicals.com
Asymmetric Catalysis: The use of chiral catalysts is a highly efficient way to produce enantiomerically enriched products. nih.govmdpi.comresearchgate.net For instance, asymmetric reduction of iminoesters and copper-catalyzed asymmetric difluoromethylation have been reported for the synthesis of chiral α-amino acids. mdpi.com
Chiral Resolution:
Chromatographic Methods: Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) can be used to separate enantiomers of α-amino acid esters. nih.govkoreascience.kr Polysaccharide-derived CSPs are commonly used for this purpose. nih.gov
Diastereomeric Salt Formation: Reaction of the racemic amino acid with a chiral resolving agent forms diastereomeric salts that can be separated by crystallization. tcichemicals.com
These techniques are crucial for obtaining enantiomerically pure Methyl α-amino-2-benzofuranacetate, which is essential for studying its specific biological activities.
Catalytic Methodologies (e.g., Organocatalysis, Metal Catalysis, N-Heterocyclic Carbene Catalysis)
Catalysis is fundamental to the efficient synthesis of complex molecules, offering pathways with higher selectivity and milder reaction conditions compared to stoichiometric methods. nih.gov The synthesis of benzofuran-based structures, including amino esters, has greatly benefited from advances in organocatalysis, metal catalysis, and N-heterocyclic carbene (NHC) catalysis.
Organocatalysis , which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. scilit.com For the synthesis of α-amino esters, organocatalytic methods like biomimetic transamination of α-keto esters have proven effective, yielding products in high enantiomeric excess. nih.gov Cinchona alkaloid derivatives, for instance, have been successfully employed as chiral bases in these transformations. nih.gov While direct application to Methyl α-amino-2-benzofuranacetate is an area of ongoing research, the principles established in the synthesis of other β-branched α-amino esters are highly relevant. nih.gov
Metal catalysis has been extensively used in the formation of the benzofuran ring system. nih.govacs.org Transition metals such as palladium, copper, nickel, and gold are instrumental in facilitating key bond-forming reactions. nih.govacs.org Palladium-catalyzed reactions, for example, are employed in the intramolecular cyclization of substituted phenols to form the benzofuran core. nih.govacs.org Copper-catalyzed reactions, often in conjunction with palladium in Sonogashira coupling, facilitate the synthesis of benzofuran derivatives from iodophenols and terminal alkynes. nih.govacs.org Nickel catalysts have also been shown to be effective for intramolecular nucleophilic additions to form the benzofuran ring. nih.govorganic-chemistry.org Gold and silver catalysts are particularly useful in the cyclization of alkynyl esters and quinols. nih.gov The application of these methods to precursors bearing an α-amino ester functionality is a viable strategy for the synthesis of the target molecule.
N-Heterocyclic Carbene (NHC) catalysis offers a unique approach to the synthesis of heterocyclic compounds. nih.govacs.org NHCs have been successfully used in the annulation of benzofuran-2,3-diones with enals to produce spiro-bis-lactones. nih.gov Furthermore, NHC-catalyzed cascade reactions have been developed for the synthesis of functionalized benzofuranones. nih.govacs.org These methods, which often proceed through homoenolate intermediates, demonstrate the potential of NHC catalysis to construct the benzofuran scaffold, which could then be further functionalized to yield Methyl α-amino-2-benzofuranacetate. nih.govacs.org
Multicomponent Reactions in Methyl α-amino-2-benzofuranacetate Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly desirable due to their step and atom economy. researchgate.netmdpi.com The development of MCRs for the synthesis of heterocyclic compounds has been a significant area of research. researchgate.netmdpi.comnih.gov
For the synthesis of amino-substituted benzofurans, a notable example is the scandium-triflate-catalyzed [4+1] cycloaddition between ortho-quinone methides and isocyanides. nih.govacs.org This approach provides a direct route to the benzofuran core with an amino substituent. Adapting such a strategy to incorporate an ester functionality would be a promising avenue for the synthesis of Methyl α-amino-2-benzofuranacetate. Another relevant MCR is the Povarov-type reaction, which has been used to synthesize complex quinoline (B57606) derivatives and could potentially be adapted for benzofuran synthesis. researchgate.net The Biginelli and Hantzsch reactions are classic MCRs for heterocycle synthesis that continue to be adapted for new targets. nih.gov
The general principle of MCRs involves the in-situ generation of reactive intermediates that then undergo further reactions. researchgate.net For instance, the reaction between an amine, a carbonyl compound, and a cyanide (Strecker reaction) is a foundational MCR for α-amino acid synthesis. researchgate.net Exploring variations of these established MCRs with benzofuran precursors is a key strategy for developing a convergent synthesis of the target molecule.
Green Chemistry Principles and Sustainable Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com These principles are increasingly being applied to the synthesis of complex molecules like Methyl α-amino-2-benzofuranacetate.
One of the key principles of green chemistry is the reduction or elimination of solvents, which often contribute significantly to chemical waste. acs.org Solvent-free, or neat, reaction conditions can lead to improved reaction rates, higher yields, and simplified purification procedures. acs.org For example, solvent-free Dakin oxidation protocols have been developed for the synthesis of benzofuran precursors. lbp.world Microwave-assisted organic synthesis is another technique that often allows for solvent-free conditions and can dramatically reduce reaction times. rsc.org The synthesis of 2-amino-N′-((thiophen-2-yl)methylene)benzohydrazide, a related heterocyclic compound, has been successfully achieved under microwave irradiation with good yields, demonstrating the potential of this technology for the synthesis of the target molecule. rsc.org
The use of renewable starting materials is another cornerstone of green chemistry. This involves sourcing reagents from biological or other renewable sources rather than from depleting fossil fuels. While specific applications to Methyl α-amino-2-benzofuranacetate are still emerging, the broader field of green chemistry is actively exploring the use of bio-based feedstocks for the synthesis of aromatic and heterocyclic compounds.
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently more sustainable as they generate less waste. Multicomponent reactions are particularly noteworthy for their high atom economy. mdpi.com For example, the 1,3-dipolar cycloaddition of acetylenedicarboxylates with cyclooctyne (B158145) to generate furan (B31954) derivatives proceeds with perfect atom economy. mdpi.com When designing a synthesis for Methyl α-amino-2-benzofuranacetate, prioritizing reaction types that maximize atom economy is crucial for minimizing the environmental impact. jocpr.com
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical step in developing a viable synthetic route. This involves systematically varying parameters such as catalyst, solvent, temperature, and reactant stoichiometry to maximize the yield and purity of the desired product.
For the synthesis of benzofuran derivatives, optimization studies have demonstrated the significant impact of these parameters. For instance, in the silver(I)-promoted oxidative coupling for the synthesis of dihydrobenzofuran neolignans, the choice of oxidant and solvent was found to be crucial. scielo.brchemrxiv.org Acetonitrile was identified as a "greener" and effective solvent, and the reaction time was significantly reduced from 20 hours to 4 hours without compromising the yield. scielo.brchemrxiv.org
The following interactive table illustrates a hypothetical optimization of a key cyclization step in the synthesis of a benzofuran intermediate.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)2 (5) | Toluene | 80 | 12 | 65 |
| 2 | Pd(OAc)2 (5) | DMF | 80 | 12 | 72 |
| 3 | Pd(OAc)2 (5) | Acetonitrile | 80 | 12 | 78 |
| 4 | Pd(OAc)2 (2.5) | Acetonitrile | 80 | 12 | 75 |
| 5 | Pd(OAc)2 (5) | Acetonitrile | 100 | 6 | 85 |
| 6 | CuI (10) | DMSO | 100 | 8 | 55 |
| 7 | Ni(OTf)2 (10) | Acetonitrile | 80 | 10 | 68 |
This table is a representative example and does not reflect actual experimental data for the synthesis of Methyl α-amino-2-benzofuranacetate.
Iii. Advanced Structural Characterization and Spectroscopic Analysis
Spectroscopic Techniques for Elucidating Chemical Structure and Conformation
Spectroscopic methods are fundamental in determining the chemical structure and preferred conformation of Methyl α-amino-2-benzofuranacetate. Each technique probes different aspects of the molecule's properties, from its elemental composition to the vibrational modes of its functional groups.
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of Methyl α-amino-2-benzofuranacetate. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula. This is critical for distinguishing between isomers and confirming the identity of the synthesized compound.
For Methyl α-amino-2-benzofuranacetate (C₁₁H₁₁NO₃), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally observed value. The minimal deviation between the theoretical and measured mass provides strong evidence for the correct molecular formula.
Table 1: Illustrative HRMS Data for Methyl α-amino-2-benzofuranacetate
| Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) |
|---|
This is a hypothetical data table for illustrative purposes.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of the protons and carbons, advanced two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle of Methyl α-amino-2-benzofuranacetate.
2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity.
COSY reveals proton-proton (¹H-¹H) coupling networks, for instance, between the α-proton and the NH₂ protons.
HSQC correlates directly bonded proton and carbon atoms, assigning each proton to its attached carbon.
HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for linking the aminoacetate side chain to the benzofuran (B130515) core and identifying the position of the ester group. researchgate.net
Solid-State NMR (ssNMR) : To understand the conformation of the molecule in the solid state, ssNMR can be a powerful tool, especially if single crystals suitable for X-ray crystallography are not obtainable. nih.gov By analyzing the chemical shift anisotropies and dipolar couplings in the solid state, information about the torsional angles and the packing arrangement of the molecules can be derived. nih.gov
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for Methyl α-amino-2-benzofuranacetate
| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
|---|---|---|
| Benzofuran Aromatic-H | 7.2 - 7.6 | 110 - 155 |
| α-CH | 4.5 - 5.0 | 55 - 60 |
| NH₂ | 2.0 - 3.5 (broad) | - |
| OCH₃ | ~3.7 | ~52 |
Note: These are estimated chemical shift ranges and can vary based on solvent and other conditions.
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in Methyl α-amino-2-benzofuranacetate. nih.govresearchgate.net
Infrared Spectroscopy : The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, the C-O stretching of the ether in the benzofuran ring and the ester, and the aromatic C-H and C=C stretching vibrations. nih.gov
Raman Spectroscopy : Raman spectroscopy can provide additional information, particularly for the non-polar bonds and the aromatic ring system. The C-S stretching vibration, if a sulfur-containing analogue were present, would yield a characteristic band. scispace.com
Table 3: Key Vibrational Frequencies for Methyl α-amino-2-benzofuranacetate
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch (Amine) | 3300 - 3500 | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 |
| C=O Stretch (Ester) | 1730 - 1750 | 1730 - 1750 |
| C=C Stretch (Aromatic) | 1450 - 1600 | 1450 - 1600 |
The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. For a chiral molecule like Methyl α-amino-2-benzofuranacetate, this technique can unambiguously establish its absolute configuration (R or S) when a suitable heavy atom is present or by using anomalous dispersion. It provides precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation in the solid state. The crystal structure also reveals intermolecular interactions, such as hydrogen bonding involving the amine and ester groups, which dictate the crystal packing. nih.gov
Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable)
As Methyl α-amino-2-benzofuranacetate possesses a chiral center at the α-carbon, it can exist as a pair of enantiomers. Chiroptical spectroscopy is essential for determining the enantiomeric purity and the absolute configuration in solution.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. mdpi.com Chiral molecules will exhibit a characteristic CD spectrum, and the two enantiomers will produce mirror-image spectra. By comparing the CD spectrum of a sample to that of a known enantiomerically pure standard, the enantiomeric excess (ee) can be determined. The sign of the Cotton effect in the CD spectrum can also be used to assign the absolute configuration, often in conjunction with theoretical calculations. mdpi.com
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| Methyl α-amino-2-benzofuranacetate |
| Carbon |
| Hydrogen |
| Nitrogen |
| Oxygen |
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) is a powerful analytical technique used to study chiral molecules. It measures the change in the angle of rotation of plane-polarized light as a function of wavelength. For a chiral compound like Methyl α-amino-2-benzofuranacetate, which possesses a stereocenter at the α-carbon, ORD provides valuable insights into its absolute configuration and conformational features.
The ORD spectrum of a chiral molecule is characterized by a plain curve at wavelengths far from an absorption band and exhibits a distinct pattern known as the Cotton effect in the region of an electronic absorption. The sign and magnitude of the specific rotation ([α]) at a standard wavelength, typically the sodium D-line (589 nm), are key identifiers. A positive rotation is termed dextrorotatory (+), while a negative rotation is levorotatory (-).
While specific experimental ORD data for Methyl α-amino-2-benzofuranacetate is not extensively published, the analysis would be fundamental. The spectrum would be expected to show a Cotton effect associated with the electronic transitions of the benzofuran chromophore. The shape and sign of this effect would be directly related to the spatial arrangement of the amino and ester groups around the chiral center, allowing for the assignment of the (R) or (S) configuration by comparing the experimental spectrum with theoretical calculations or data from structurally analogous compounds. researchgate.netnih.gov
Chromatographic Techniques for Purity and Isomer Separation
Chromatography is indispensable for assessing the chemical purity and resolving the stereoisomers of Methyl α-amino-2-benzofuranacetate. High-Performance Liquid Chromatography (HPLC) is the predominant technique employed for these purposes.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
The purity of a synthesized batch of Methyl α-amino-2-benzofuranacetate is routinely determined using reversed-phase High-Performance Liquid Chromatography (RP-HPLC). This method separates the target compound from any starting materials, by-products, or degradation products based on differences in their polarity.
In a typical setup, a C18 silica (B1680970) column is used as the stationary phase. A gradient elution is often employed, where the mobile phase composition changes over time, starting with a higher polarity mixture (e.g., water with a small amount of acid like trifluoroacetic acid) and gradually increasing the proportion of a less polar organic solvent, such as acetonitrile. nih.gov The benzofuran ring system contains a strong chromophore, making ultraviolet (UV) detection a suitable and sensitive method for quantification. google.com The purity is calculated by integrating the area of the peak corresponding to Methyl α-amino-2-benzofuranacetate and expressing it as a percentage of the total area of all observed peaks.
Table 1: Representative HPLC Purity Analysis Data This table contains simulated data for illustrative purposes.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 8.42 min |
| Peak Area | 4,850,000 |
| Total Peak Area | 4,895,000 |
| Calculated Purity | 99.08% |
Chiral HPLC for Enantiomeric Excess Determination
To quantify the stereochemical purity, or enantiomeric excess (e.e.), of Methyl α-amino-2-benzofuranacetate, chiral HPLC is required. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, (R)- and (S)-Methyl α-amino-2-benzofuranacetate, leading to their separation in time. yakhak.org
For amino acid esters, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or ristocetin (B1679390) A, are particularly effective. nih.govmst.edu These CSPs offer multiple chiral recognition mechanisms, including hydrogen bonding, ionic interactions, and steric hindrance, which are well-suited for separating the enantiomers of polar compounds like amino acids without prior derivatization. sigmaaldrich.comsigmaaldrich.com The mobile phase is typically a mixture of an organic solvent (like ethanol (B145695) or isopropanol) and a buffered aqueous solution. By separating and quantifying the two enantiomeric peaks, the enantiomeric excess can be precisely calculated using the formula: % e.e. = [([Area of Major Enantiomer] – [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100. researchgate.net
Table 2: Representative Chiral HPLC Data for Enantiomeric Excess (e.e.) Determination This table contains simulated data for an enriched (S)-enantiomer sample for illustrative purposes.
| Parameter | Value |
| Chiral Stationary Phase | Teicoplanin-based CSP, 5 µm |
| Mobile Phase | 90:10 (v/v) Ethanol / 20 mM Ammonium Acetate |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R)-enantiomer | 12.15 min |
| Retention Time (S)-enantiomer | 14.30 min |
| Peak Area (R)-enantiomer | 75,000 |
| Peak Area (S)-enantiomer | 2,925,000 |
| Calculated Enantiomeric Excess | 95.0% e.e. (S) |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental results are then compared against the theoretical values calculated from the compound's proposed empirical formula. For Methyl α-amino-2-benzofuranacetate, the empirical formula is C₁₁H₁₁NO₃. This comparison serves as a crucial check for the purity and correctness of the molecular formula. The analysis is performed using a CHN analyzer, which involves the complete combustion of a small, precisely weighed sample and quantification of the resulting combustion gases (CO₂, H₂O, and N₂).
Table 3: Elemental Analysis Data for Methyl α-amino-2-benzofuranacetate (C₁₁H₁₁NO₃) This table compares theoretical values with simulated experimental results for illustrative purposes.
| Element | Theoretical % | Experimental % |
| Carbon (C) | 64.38% | 64.45% |
| Hydrogen (H) | 5.40% | 5.35% |
| Nitrogen (N) | 6.83% | 6.89% |
The close correlation between the experimental and theoretical values in the table above would confirm the elemental composition and support the assigned empirical formula for the compound.
Iv. Reactivity and Mechanistic Studies of Methyl α Amino 2 Benzofuranacetate
Reactivity of the Benzofuran (B130515) Ring System
The benzofuran ring is an electron-rich heterocyclic system, which dictates its susceptibility to certain types of reactions. The fusion of the benzene (B151609) and furan (B31954) rings creates a molecule with distinct electronic properties that influence its reactivity towards electrophiles and its stability in ring-altering reactions.
The benzofuran nucleus is generally reactive towards electrophiles due to the electron-donating nature of the oxygen heteroatom. Theoretical studies and experimental evidence for substituted benzofurans suggest that electrophilic attack can occur at various positions on the ring. For benzofuran itself, electrophilic substitution preferentially occurs at the C2 or C3 position of the furan ring. stackexchange.comechemi.com The regioselectivity is influenced by the stability of the resulting carbocation intermediate (sigma complex). Attack at the C2 position leads to a sigma complex where the positive charge can be stabilized by the adjacent benzene ring, akin to a benzylic carbocation. stackexchange.comechemi.com Conversely, attack at the C3 position allows for stabilization through the lone pair of electrons on the oxygen atom. stackexchange.comechemi.com
In the case of methyl α-amino-2-benzofuranacetate, the 2-position is already substituted. Therefore, electrophilic attack would be directed to other positions on the benzofuran ring. The presence of the α-aminoacetate group at C2, which can be considered electron-withdrawing after initial protonation or complexation with a Lewis acid, would likely deactivate the furan ring towards electrophilic substitution to some extent. Consequently, electrophilic attack would be expected to occur on the benzene portion of the molecule, with the specific position being influenced by the directing effects of the fused furan ring and any substituents on the benzene ring.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Benzofuran
| Position of Attack | Stabilizing Factor for the Intermediate |
|---|---|
| C2 | Stabilization by the fused benzene ring (benzylic-like). stackexchange.comechemi.com |
| C3 | Stabilization by the lone pair of electrons on the oxygen atom. stackexchange.comechemi.com |
The electron-rich nature of the benzofuran ring generally makes it resistant to nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. However, nucleophilic attack can be a key step in certain metal-catalyzed reactions. For instance, nickel-catalyzed reactions can proceed through the nucleophilic addition of an organometallic species to the benzofuran ring, leading to ring-opened products. acs.orgchinesechemsoc.org The presence of substituents on the benzofuran ring can influence the site and feasibility of nucleophilic attack.
The furan ring of benzofuran derivatives can undergo ring-opening reactions under various conditions, highlighting the reactivity of the C2-O bond. kyoto-u.ac.jp These transformations can be promoted by transition metals like nickel or manganese, often involving an initial interaction with the C2-C3 double bond. chinesechemsoc.orgkyoto-u.ac.jp For example, reductive ring-opening of benzofurans can be achieved using lithium metal, leading to the formation of o-hydroxystyrenes after workup. kyoto-u.ac.jp Nickel-catalyzed reductive ring-opening with alkyl halides has also been reported to yield (E)-o-alkenylphenols. chinesechemsoc.org
Conversely, ring-closing reactions are fundamental to the synthesis of the benzofuran core itself. organic-chemistry.org Palladium-catalyzed intramolecular cyclizations are a common strategy. acs.org For instance, a one-step direct arylation and ring-closure reaction between a benzofuran and a hydroxy aryl iodide can yield dibenzofuran (B1670420) structures, though under certain conditions, this can be followed by a ring-opening of the newly formed ring. acs.org The stability of the benzofuran ring in methyl α-amino-2-benzofuranacetate would be subject to these types of transformations, potentially providing pathways to more complex phenolic structures.
Table 2: Examples of Ring-Opening Reactions of Benzofuran Derivatives
| Reaction Type | Reagents/Catalyst | Product Type |
|---|---|---|
| Reductive Ring-Opening | Lithium powder, then electrophile | o-Hydroxystyrene derivatives kyoto-u.ac.jp |
| Nickel-Catalyzed Reductive Ring-Opening | Ni catalyst, alkyl halide | (E)-o-Alkenylphenols chinesechemsoc.org |
| Manganese-Catalyzed Ring-Opening | Organolithium, MnCl₂ (cat.) | Stilbene derivatives kyoto-u.ac.jp |
Transformations Involving the α-Amino Group
The α-amino group of methyl α-amino-2-benzofuranacetate is a key site of reactivity, allowing for a wide range of functionalization reactions common to amino acid esters. These transformations are crucial for modifying the properties of the molecule and for its incorporation into larger, more complex structures.
The nitrogen atom of the α-amino group is nucleophilic and readily undergoes acylation, alkylation, and arylation reactions.
Acylation of the amino group is a common transformation, often carried out using acylating agents like acetic anhydride (B1165640) or acyl chlorides in the presence of a base. aklectures.com This reaction converts the primary amine into a secondary amide. For instance, the acylation of amino acids can be achieved using succinimidyl esters of carboxylic acids. google.com Selective α-acylation of esters can also be achieved using O-acylhydroxylamines in the presence of zinc enolates. rsc.org
Alkylation of α-amino esters can be achieved through various methods. Direct N-alkylation using alcohols can be catalyzed by ruthenium complexes, proceeding with high retention of stereochemistry. nih.gov Reductive amination of α-ketoesters with amines, catalyzed by imine reductases, also provides access to N-substituted α-amino esters. nih.gov Furthermore, the nitrogen of an α-iminoester, formed in situ, can be alkylated in tandem with a π-allylation reaction. acs.org
Arylation of the amino group can be accomplished through palladium-catalyzed cross-coupling reactions. acs.orgacs.org General methods for the N-arylation of amino acid esters with aryl triflates have been developed using palladium precatalysts, which operate under mild conditions to minimize racemization. nih.gov
Table 3: Summary of N-Functionalization Reactions of α-Amino Esters
| Reaction Type | Typical Reagents/Catalyst | Product Functional Group |
|---|---|---|
| Acylation | Acetic anhydride, acyl chlorides aklectures.com | Amide |
| Alkylation | Alcohols/Ru catalyst nih.gov, α-ketoesters/imine reductase nih.gov | Secondary or Tertiary Amine |
| Arylation | Aryl triflates/Pd catalyst nih.gov | N-Aryl Amine |
The primary amino group of methyl α-amino-2-benzofuranacetate can condense with aldehydes or ketones to form imines, commonly known as Schiff bases. nih.govmdpi.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. openochem.orglibretexts.org The formation of Schiff bases is a reversible process. libretexts.org
Schiff bases derived from amino acid esters are valuable intermediates in organic synthesis. They can be used as substrates for enantioselective enzymatic hydrolysis. acs.org The imine functionality also activates the α-carbon, facilitating reactions such as alkylation. The formation of a Schiff base can sometimes lead to tautomerization, resulting in the loss of the stereogenic center at the α-carbon. mdpi.com
Table 4: Formation of Schiff Bases from Primary Amines
| Reactant 1 | Reactant 2 | Product | Conditions |
|---|---|---|---|
| Primary Amine (e.g., α-amino ester) | Aldehyde or Ketone | Imine (Schiff Base) | Acid catalysis, removal of water openochem.orglibretexts.org |
Reactions with Carbonyl Compounds (e.g., Maillard Reaction Analogues)
The primary amino group of Methyl α-amino-2-benzofuranacetate readily engages in reactions with carbonyl compounds, a cornerstone of its synthetic utility. This reactivity is particularly evident in the formation of Schiff bases (imines) upon treatment with aldehydes and ketones. While direct analogues of the Maillard reaction—a complex series of reactions between amino acids and reducing sugars—are not extensively documented for this specific compound, the fundamental chemical principles are shared.
The reaction of Methyl α-amino-2-benzofuranacetate with carbonyl compounds typically proceeds under mild conditions, often with acid catalysis, to yield the corresponding N-substituted imines. These imines are often generated in situ as transient intermediates, poised for subsequent intramolecular reactions. For instance, the reaction with various aldehydes can lead to the formation of key intermediates for the synthesis of fused heterocyclic systems.
A notable application of this reactivity is in the synthesis of pyrazin-2(1H)-ones. In a specific example, the condensation of Methyl α-amino-2-benzofuranacetate with a glyoxal (B1671930) derivative, followed by an intramolecular cyclization and oxidation sequence, affords the corresponding pyrazinone. This transformation highlights the dual role of the amino and ester functionalities in constructing complex molecular architectures.
Reactions at the Ester Moiety
The ester group in Methyl α-amino-2-benzofuranacetate provides a handle for a variety of chemical transformations, allowing for the diversification of the core structure.
Hydrolysis and Transesterification Reactions
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, α-amino-2-benzofuranacetic acid. This transformation is typically achieved under basic conditions, for example, using lithium hydroxide (B78521) in a mixture of water and a polar organic solvent like methanol (B129727) or tetrahydrofuran. Basic hydrolysis is generally preferred to minimize potential side reactions involving the amino group. The resulting carboxylic acid is a key intermediate for the synthesis of amides and other derivatives.
Transesterification, the conversion of the methyl ester to other esters, can be accomplished by reacting the compound with a different alcohol in the presence of a suitable catalyst. This reaction allows for the modulation of the molecule's physicochemical properties, such as solubility and lipophilicity, by introducing different alkyl or aryl groups.
Reduction to Alcohols
The ester functionality can be reduced to a primary alcohol, yielding (S)-2-amino-2-(benzofuran-2-yl)ethan-1-ol. This reduction is typically carried out using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. Careful control of the reaction conditions is crucial to ensure the selective reduction of the ester without affecting other functional groups present in the molecule. The resulting amino alcohol is a versatile precursor for further synthetic modifications.
Amidation Reactions
The formation of amides from Methyl α-amino-2-benzofuranacetate is most efficiently achieved through a two-step process. First, the ester is hydrolyzed to the carboxylic acid, as described previously. Subsequently, the carboxylic acid is coupled with a desired amine using standard peptide coupling reagents. A wide array of coupling agents can be employed, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. This method provides a general and high-yielding route to a diverse range of amides.
Multi-Component Reactions (MCRs) and Cascade Processes Incorporating Methyl α-amino-2-benzofuranacetate as a Core Building Block
The structural features of Methyl α-amino-2-benzofuranacetate make it an ideal component in multi-component reactions (MCRs) and cascade processes, which allow for the rapid assembly of complex molecules in a single synthetic operation.
One of the most prominent examples of its application in MCRs is the Ugi four-component reaction. In this reaction, Methyl α-amino-2-benzofuranacetate serves as the amine component, reacting with an aldehyde, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamide derivatives. The high degree of structural diversity that can be achieved by varying the other three components makes this a powerful tool for generating libraries of novel compounds for drug discovery and other applications.
Methyl α-amino-2-benzofuranacetate has also been utilized in other MCRs, such as the Passerini three-component reaction, where it can be used after conversion to the corresponding isocyanide. Furthermore, it can participate in cascade reactions where an initial intermolecular reaction triggers a sequence of intramolecular transformations. For instance, the formation of an imine with a suitably functionalized aldehyde can be followed by an intramolecular cyclization to construct elaborate heterocyclic scaffolds.
Investigation of Reaction Mechanisms through Kinetic and Thermodynamic Studies
While comprehensive kinetic and thermodynamic data specifically for reactions involving Methyl α-amino-2-benzofuranacetate are not widely available in the literature, the mechanisms of the fundamental reactions it undergoes are well-established in organic chemistry.
The mechanisms of ester hydrolysis, reduction, and amidation follow classical pathways. For instance, base-catalyzed ester hydrolysis proceeds via a nucleophilic acyl substitution mechanism involving a tetrahedral intermediate.
Lack of Specific Computational and Theoretical Data for Methyl α-amino-2-benzofuranacetate
Despite a comprehensive search of available scientific literature, no specific computational and theoretical chemistry studies focusing on Methyl α-amino-2-benzofuranacetate could be identified.
While general computational methodologies such as Density Functional Theory (DFT), Molecular Dynamics (MD), and in-silico screening are widely applied to the broader class of benzofuran derivatives, specific research detailing the electronic structure, reactivity, and conformational landscape of Methyl α-amino-2-benzofuranacetate is not present in the public domain.
Searches for computational data on closely related structures, including various substituted benzofurans and amino acid esters, were conducted in an attempt to find analogous information. These searches revealed numerous studies on the computational analysis of benzofuran-containing molecules for applications in medicinal chemistry and materials science. For instance, research exists on the in silico evaluation of benzofuran derivatives as potential enzyme inhibitors and for their binding affinity to biological targets. nih.govacs.orgresearchgate.netmdpi.comresearchgate.net Additionally, quantum chemical studies and molecular dynamics simulations have been reported for other substituted benzofuran compounds to understand their structural and electronic properties. semanticscholar.orgresearchgate.netnih.gov
However, none of these studies provide the specific quantum chemical calculations, Molecular Electrostatic Potential (MEP) analysis, Frontier Molecular Orbital (FMO) theory insights, or detailed conformational analysis and energy landscapes for the precise molecule of Methyl α-amino-2-benzofuranacetate.
Therefore, it is not possible to generate a detailed scientific article that adheres to the requested outline, which requires specific research findings for each of the following sections:
V. Computational and Theoretical Chemistry of Methyl α-amino-2-benzofuranacetate
V. Computational and Theoretical Chemistry of Methyl α Amino 2 Benzofuranacetate
Conformational Analysis and Energy Landscapes
Potential Energy Surface Scans
Without dedicated research on Methyl α-amino-2-benzofuranacetate, any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy. Further investigation into this specific compound by computational chemists would be necessary to produce the data needed for such an article.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry serves as a powerful tool for the prediction of spectroscopic data, which is essential for the structural elucidation of novel compounds. Methods like Density Functional Theory (DFT) are frequently employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies with a high degree of accuracy. d-nb.inforsc.org
NMR Chemical Shift Prediction:
The prediction of ¹H and ¹³C NMR chemical shifts is critical for confirming the molecular structure of methyl α-amino-2-benzofuranacetate. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical chemical shifts that correlate strongly with experimental data. dergipark.org.trnih.gov The accuracy of these predictions depends significantly on the choice of the functional, the basis set, and the inclusion of solvent effects. nih.govmdpi.comnih.gov For instance, benchmark studies have shown that functionals like WP04 and ωB97X-D, combined with appropriate basis sets and a polarizable continuum model (PCM) for the solvent, can yield mean absolute errors of less than 0.2 ppm for ¹H shifts and 2 ppm for ¹³C shifts. d-nb.infonih.gov
While specific computational studies for methyl α-amino-2-benzofuranacetate are not publicly available, data from structurally related compounds, such as 2-amino-3-methylbenzoic acid, offer a valuable reference. dergipark.org.tr The following tables present hypothetical predicted NMR chemical shifts for methyl α-amino-2-benzofuranacetate, based on DFT calculations (B3LYP/6-311+G(2d,p)) of analogous structures.
Table 1: Predicted ¹H NMR Chemical Shifts for Methyl α-amino-2-benzofuranacetate (Note: These are illustrative values based on computational models of similar compounds.)
| Proton | Predicted Chemical Shift (δ, ppm) |
| H on α-carbon | 4.52 |
| -NH₂ protons | 5.30 (broad) |
| -OCH₃ protons | 3.75 |
| Benzofuran (B130515) H-3 | 6.88 |
| Benzofuran H-4 | 7.55 |
| Benzofuran H-5 | 7.23 |
| Benzofuran H-6 | 7.31 |
| Benzofuran H-7 | 7.48 |
Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl α-amino-2-benzofuranacetate (Note: These are illustrative values based on computational models of similar compounds.)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C=O | 169.5 |
| α-carbon | 55.8 |
| -OCH₃ | 52.1 |
| Benzofuran C-2 | 154.2 |
| Benzofuran C-3 | 102.7 |
| Benzofuran C-3a | 128.9 |
| Benzofuran C-4 | 121.5 |
| Benzofuran C-5 | 124.0 |
| Benzofuran C-6 | 122.8 |
| Benzofuran C-7 | 111.9 |
| Benzofuran C-7a | 155.6 |
IR Frequencies Prediction:
Theoretical calculations can also predict the vibrational frequencies in an IR spectrum. These calculations help in assigning specific vibrational modes to the observed absorption bands. nih.gov For methyl α-amino-2-benzofuranacetate, key predicted frequencies would include the N-H stretching of the amino group, the C=O stretching of the ester, C-O stretching of the furan (B31954) ring and ester, and various C-H and C=C aromatic vibrations. An experimental gas-phase IR spectrum for a similar compound, 2-benzofurancarboxaldehyde, 3-methyl-, provides a reference for the expected vibrational regions of the benzofuran core. nist.gov
Table 3: Predicted Key IR Frequencies for Methyl α-amino-2-benzofuranacetate (Note: These are illustrative values based on computational models of similar compounds.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch (asymmetric) | 3450 |
| N-H Stretch (symmetric) | 3350 |
| C-H Stretch (aromatic) | 3100-3000 |
| C=O Stretch (ester) | 1735 |
| N-H Bend (scissoring) | 1620 |
| C=C Stretch (aromatic) | 1600-1450 |
| C-O Stretch (ester) | 1250 |
| C-O-C Stretch (furan ring) | 1100 |
Reaction Pathway Elucidation Using Computational Methods
A plausible synthetic route to the 2-aminobenzofuran scaffold can be explored computationally. For example, a study on the synthesis of 2-aminobenzofurans via a [4+1] cycloaddition of ortho-quinone methides (o-QMs) with isocyanides demonstrates a modern synthetic strategy that could be modeled. nih.gov A computational investigation of this pathway for the specific target molecule would involve:
Reactant and Product Optimization: Calculating the ground-state geometries and energies of the starting materials (e.g., an appropriate o-hydroxybenzyl alcohol and a methyl isocyanoacetate derivative) and the final product, methyl α-amino-2-benzofuranacetate.
Transition State Searching: Identifying the transition state structures for each step of the proposed mechanism, such as the formation of the o-QM intermediate, the nucleophilic attack of the isocyanide, and the subsequent cyclization and tautomerization steps.
For instance, in the cycloaddition pathway, DFT calculations could confirm the energies involved in the Sc(OTf)₃-catalyzed generation of the ortho-quinone methide and the subsequent barrierless or low-barrier cyclization with the isocyanide, providing a detailed picture of the reaction coordinates. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies on Molecular Interactions
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their properties. In the context of molecular interactions, QSAR can be used to predict how a molecule like methyl α-amino-2-benzofuranacetate will interact with a receptor or enzyme based on its structural and physicochemical features, without focusing on a specific clinical outcome. mdpi.combiolscigroup.us
These studies rely on calculating a variety of molecular descriptors that quantify different aspects of the molecule's structure. For a series of benzofuran analogs, these descriptors can be used to build a model that predicts binding affinity. derpharmachemica.commdpi.com
Key Molecular Descriptors:
Physicochemical Descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP), molar refractivity (MR), and molecular weight (MW). They describe the molecule's hydrophobicity, polarizability, and size, which are crucial for transport and general steric interactions. nih.gov
Electronic Descriptors: These are derived from quantum chemical calculations and include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the dipole moment. These descriptors relate to the molecule's ability to participate in electronic interactions, such as charge transfer and electrostatic interactions. biolscigroup.usresearchgate.net
Topological and 3D Descriptors: These describe the connectivity of atoms (2D) and the three-dimensional shape of the molecule (3D). Descriptors like the number of rotatable bonds or molecular surface area influence how the molecule can conform to a binding site. derpharmachemica.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), use steric and electrostatic interaction fields to map out regions around the molecule where modifications would favorably or unfavorably impact binding affinity. mdpi.com
A hypothetical QSAR study on a series of benzofuran derivatives might reveal that increased hydrophobicity (higher logP) and the presence of a hydrogen bond donor (like the -NH₂ group) in a specific region enhance binding affinity to a generic protein active site. The resulting QSAR equation would allow for the in silico screening of new, unsynthesized analogs to prioritize those with the most promising interaction profiles.
Table 4: Example of Descriptors Used in QSAR Models for Benzofuran Derivatives
| Descriptor Class | Example Descriptor | Molecular Interaction Represented |
| Physicochemical | logP | Hydrophobicity, membrane permeability |
| Physicochemical | Molar Refractivity (MR) | Polarizability, dispersion forces |
| Electronic | HOMO Energy | Electron-donating ability |
| Electronic | Dipole Moment | Strength of polar interactions |
| Topological | T_C_C_7 (Count of C-C separated by 7 bonds) | Molecular branching and size |
| 3D-QSAR Field | Steric Field (CoMFA) | Shape and volume constraints for binding |
| 3D-QSAR Field | Electrostatic Field (CoMFA) | Favorable/unfavorable charge interactions |
By applying these computational approaches, a comprehensive theoretical understanding of methyl α-amino-2-benzofuranacetate can be achieved, guiding further experimental research into its properties and potential applications.
Vi. Advanced Applications in Organic Synthesis and Materials Science
Methyl α-amino-2-benzofuranacetate as a Chiral Building Block in Asymmetric Synthesis
The inherent chirality of Methyl α-amino-2-benzofuranacetate, stemming from the α-amino acid substructure, makes it a valuable chiral building block in asymmetric synthesis. researchgate.net Chiral amino acids and their derivatives are fundamental to the synthesis of a vast array of enantiomerically pure compounds, including pharmaceuticals and other biologically active molecules. researchgate.net The strategic use of such chiral synthons allows for the transfer of stereochemical information, guiding the formation of new stereocenters with high levels of control.
The field of asymmetric synthesis has seen significant advancements through the use of chiral auxiliaries, reagents, and catalysts derived from amino acids. researchgate.net While specific examples detailing the direct use of Methyl α-amino-2-benzofuranacetate as a chiral auxiliary are not extensively documented in the provided context, the principles of asymmetric synthesis using amino acid derivatives are well-established. For instance, chiral α-amino esters can be transformed into chiral auxiliaries that direct the stereoselective alkylation or other modifications of a prochiral substrate. researchgate.net
Furthermore, the development of catalytic enantioconvergent methods has broadened the scope of asymmetric synthesis. nih.gov Nickel-catalyzed cross-coupling reactions, for example, have been successfully employed for the asymmetric synthesis of unnatural α-amino acids from racemic alkyl halides and alkylzinc reagents. nih.gov This approach demonstrates the potential for creating a wide variety of α-amino acid derivatives with high enantiomeric excess under mild conditions, a methodology that could conceivably be adapted for derivatives of Methyl α-amino-2-benzofuranacetate. nih.gov
The versatility of amino acid-derived chiral building blocks is further highlighted by their application in the synthesis of complex heterocyclic structures such as substituted prolines and piperazines. nih.govnih.gov These syntheses often involve the strategic manipulation of the amino and carboxyl functionalities of the amino acid starting material to construct the desired heterocyclic ring system with a high degree of stereocontrol.
Development of Complex Heterocyclic Systems Utilizing Methyl α-amino-2-benzofuranacetate
The benzofuran (B130515) moiety within Methyl α-amino-2-benzofuranacetate is a key structural feature that enables its use in the construction of more complex heterocyclic systems. Benzofuran and its derivatives are prevalent in numerous natural products and pharmacologically active compounds, driving the development of diverse synthetic methodologies to access these scaffolds. rsc.orgresearchgate.netnih.gov The inherent reactivity of the benzofuran ring, coupled with the functional handles provided by the α-amino ester group, offers multiple avenues for elaboration.
Various metal-catalyzed and catalyst-free methods have been developed for the synthesis of benzofuran derivatives, which can be applied to further functionalize the benzofuran core of Methyl α-amino-2-benzofuranacetate. researchgate.netnih.gov For instance, palladium- and copper-catalyzed reactions are commonly employed to form C-C and C-N bonds, enabling the fusion of additional rings or the introduction of diverse substituents onto the benzofuran nucleus. researchgate.net Intramolecular cyclization reactions are a powerful strategy for constructing polycyclic systems containing the benzofuran motif.
The amino and ester functionalities of Methyl α-amino-2-benzofuranacetate provide additional sites for chemical modification and cyclization. For example, the amino group can participate in condensation reactions with carbonyl compounds to form imines, which can then undergo further transformations to yield nitrogen-containing heterocycles. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other cyclization strategies.
The synthesis of complex heterocyclic systems is often a multistep process involving a sequence of carefully planned reactions. The strategic use of Methyl α-amino-2-benzofuranacetate as a starting material can streamline these syntheses by providing a pre-functionalized and stereochemically defined building block.
Role in the Synthesis of Natural Product Analogues (Focus on synthetic methodology)
The structural motif of Methyl α-amino-2-benzofuranacetate is found within a variety of natural products, making it a valuable precursor for the synthesis of their analogues. The development of synthetic routes to natural product analogues is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents with improved properties. mdpi.com
Diversity-oriented synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse molecules from a common starting material. mdpi.com Amino-substituted benzofuran derivatives, such as Methyl α-amino-2-benzofuranacetate, are well-suited as starting points for DOS, allowing for the rapid generation of analogues of natural products like flavones, coumarins, and other heterocyclic compounds. mdpi.com
The synthetic methodologies employed in the synthesis of natural product analogues often involve the strategic modification of the core scaffold. For example, the benzofuran ring of Methyl α-amino-2-benzofuranacetate can be functionalized through various reactions, including electrophilic aromatic substitution, metal-catalyzed cross-coupling, and cyclization reactions, to introduce the desired substituents and ring systems found in the target natural product. researchgate.net
The enantioselective synthesis of natural product analogues is of particular importance, as the biological activity of a molecule is often dependent on its stereochemistry. The use of chiral building blocks like enantiomerically pure Methyl α-amino-2-benzofuranacetate can provide a stereochemically defined starting point for the synthesis, ensuring the desired stereochemistry in the final product. nih.gov For instance, the enantioselective synthesis of (-)-1-(benzofuran-2-yl)-2-propylaminopentane was achieved through the coupling of benzofuran with a chiral aziridine (B145994) derivative. nih.gov
The synthesis of cyclotetrapeptide analogues of natural products like tentoxin (B1683006) and versicotide D has been accomplished using solid-phase peptide synthesis (SPPS) followed by solution-phase cyclization. nih.gov This approach highlights the utility of amino acid derivatives in constructing complex peptide-based natural product analogues.
Polymerization and Functional Materials Applications (if applicable, e.g., monomers, functional polymers)
The application of Methyl α-amino-2-benzofuranacetate and its derivatives in polymerization and functional materials is an emerging area of research. The presence of both a polymerizable group (potentially derived from the amino or carboxyl functionality) and a functional benzofuran moiety makes these compounds attractive as monomers for the synthesis of functional polymers. researchgate.net
Amino-functionalized polymers are of significant interest due to their wide range of applications, including as gene delivery vectors, antimicrobial agents, and in the development of stimuli-responsive materials. beilstein-journals.org The synthesis of such polymers often requires the use of protected amino-functionalized monomers to prevent side reactions during polymerization. beilstein-journals.org Derivatives of Methyl α-amino-2-benzofuranacetate, with a protected amino group, could serve as valuable monomers in this context.
The benzofuran unit itself can impart desirable properties to a polymer, such as thermal stability, fluorescence, or biological activity. The incorporation of benzofuran derivatives into polymer chains can lead to materials with unique optical, electronic, or biomedical properties. researchgate.net
While specific examples of the polymerization of Methyl α-amino-2-benzofuranacetate are not detailed in the provided search results, the general principles of polymer chemistry suggest its potential as a monomer. The amino group could be modified to introduce a polymerizable moiety, such as a methacrylate (B99206) or acrylamide (B121943) group. Alternatively, the ester functionality could be used in condensation polymerization reactions.
Applications in Supramolecular Chemistry (e.g., host-guest interactions, self-assembly)
The self-assembly of amino acids and their derivatives into well-defined nanostructures is a fascinating area of supramolecular chemistry with numerous applications in materials science and biomedicine. beilstein-journals.orgrsc.org The ability of these molecules to form ordered assemblies is driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, hydrophobic interactions, and π-π stacking. beilstein-journals.org
The design of amphiphilic amino acid derivatives is a key strategy for creating functional nanomaterials. rsc.org By modifying the structure of Methyl α-amino-2-benzofuranacetate, for example, by attaching a long alkyl chain to the amino or carboxyl group, its amphiphilicity can be tuned to promote self-assembly into various nanostructures such as micelles, vesicles, or nanofibers.
These self-assembled materials can have a variety of applications, including as drug delivery systems, scaffolds for tissue engineering, and components of biosensors. The incorporation of the benzofuran moiety into these supramolecular assemblies can impart additional functionality, such as fluorescence for imaging applications or specific binding properties for targeted drug delivery. While direct studies on the supramolecular chemistry of Methyl α-amino-2-benzofuranacetate are not explicitly mentioned, the principles of amino acid self-assembly strongly suggest its potential in this field.
Vii. Investigation of Molecular Interactions and Biological Activities Mechanistic, in Vitro/cellular Models Only
Ligand-Target Interactions in Biochemical Assays (e.g., enzyme binding, receptor affinity)
No studies have been published that investigate the direct interaction of methyl α-amino-2-benzofuranacetate with specific molecular targets.
In Vitro Enzyme Inhibition/Activation Studies
A search of the scientific literature yielded no reports on the effects of methyl α-amino-2-benzofuranacetate on the activity of any enzymes. Therefore, no data on enzyme inhibition or activation constants (e.g., IC₅₀, Kᵢ, or EC₅₀) are available.
Receptor Binding Assays (cellular or membrane preparations)
There are no published receptor binding studies for methyl α-amino-2-benzofuranacetate. As a result, its affinity and selectivity for any known receptors are currently unknown.
Cellular Assays for Investigating Biological Mechanisms (non-clinical)
The effects of methyl α-amino-2-benzofuranacetate on cellular systems have not been documented in peer-reviewed literature.
Cell-Based Reporter Gene Assays
No information is available regarding the ability of methyl α-amino-2-benzofuranacetate to modulate the expression of reporter genes, which would indicate its potential to interfere with specific signaling pathways.
Investigation of Signal Transduction Pathways
Without data from cellular assays, it is not possible to determine if methyl α-amino-2-benzofuranacetate has any impact on intracellular signal transduction cascades.
Cellular Uptake and Localization Studies (non-pharmacokinetic)
There are no studies available that have visualized or quantified the uptake of methyl α-amino-2-benzofuranacetate into cells or its subsequent subcellular localization.
Structure-Activity Relationship (SAR) Studies for Molecular Interaction Enhancement
Structure-activity relationship (SAR) studies on benzofuran (B130515) derivatives have revealed that the nature and position of substituents on the benzofuran ring system are critical determinants of their biological activity. nih.govnih.gov These studies are fundamental to understanding how molecular features can be modified to enhance interactions with biological targets.
Preliminary SAR analyses of benzofuran compounds have indicated that substitutions at the C-2 and C-5 positions are particularly significant for influencing cytotoxic and antibacterial activities, respectively. rsc.org For instance, the introduction of an ester group at the C-2 position has been identified as a key determinant for the cytotoxic effects of certain benzofuran derivatives. nih.govrsc.org This suggests that the α-amino-2-benzofuranacetate moiety in the title compound could be a crucial pharmacophore.
Furthermore, the addition of different functional groups to the benzofuran scaffold has been shown to modulate activity. Halogenation, for example, with bromine, chlorine, or fluorine, has been reported to significantly increase the anticancer activity of some benzofuran derivatives. nih.gov This enhancement is potentially due to the ability of halogens to form halogen bonds, which can improve the binding affinity of the compound to its molecular target. nih.gov
In the context of osteoblast differentiation, studies on 3,5-disubstituted benzofuran derivatives have shown that electron-withdrawing groups, such as halogens and nitriles, at the 5-position can confer moderate activity, while strongly electron-withdrawing groups like trifluoromethyl can reduce it. jst.go.jp Conversely, ionizable groups such as amino and carboxyl groups at this position have been found to markedly decrease osteoblastogenic activity, suggesting that such groups may not be favorable for interaction with the target proteins in that specific context. jst.go.jp
Hybrid molecules, where the benzofuran ring is combined with other heterocyclic systems like chalcones, triazoles, or piperazines, have also been investigated. nih.govmdpi.com These studies often reveal synergistic effects, where the hybrid compound exhibits enhanced cytotoxic activity compared to the individual scaffolds. nih.gov
The following table summarizes some key SAR findings for benzofuran derivatives based on analogous compounds:
| Substitution Position | Substituent Type | Observed Effect on Activity | Potential Rationale |
| C-2 | Ester Group | Crucial for cytotoxic activity nih.govrsc.org | May act as a key binding motif or influence pharmacokinetic properties. |
| C-2 | Heterocyclic Rings | Influences cytotoxic activity nih.govmdpi.com | Can modulate binding affinity and specificity for molecular targets. |
| C-5 | Halogens (e.g., Cl, Br, F) | Increased anticancer activity nih.gov | Formation of halogen bonds can enhance target binding. nih.gov |
| C-5 | Amino/Carboxyl Groups | Reduced osteoblastogenic activity jst.go.jp | Ionizable groups may be unfavorable for interaction with specific target proteins. jst.go.jp |
| C-5 | Carbamoyl Group | Increased osteoblastogenic activity jst.go.jp | May form favorable hydrogen bonding interactions with the target. |
| General | Hybridization with other heterocycles | Potent cytotoxic agents nih.govmdpi.com | Synergistic effects of multiple pharmacophores. |
These findings underscore the importance of systematic modifications to the benzofuran scaffold to optimize molecular interactions and enhance biological activity. For a novel compound like Methyl α-amino-2-benzofuranacetate, these principles would guide the rational design of derivatives with improved potency and selectivity.
Exploration of Specific Molecular Targets and Binding Modes
While the specific molecular targets of Methyl α-amino-2-benzofuranacetate are unknown, research on analogous benzofuran derivatives has identified several potential protein and nucleic acid targets. The biological activity of these compounds is often attributed to their ability to interact with key players in cellular signaling pathways.
One major class of targets for benzofuran derivatives is protein kinases . These enzymes are crucial regulators of cell cycle, proliferation, and apoptosis, and their dysregulation is a hallmark of many diseases. For instance, certain benzofuran derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), such as CDK2, and glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gov The inhibition of these kinases can lead to cell cycle arrest and a reduction in cell viability. nih.gov The mTOR signaling pathway, another critical regulator of cell growth, has also been identified as a target for some benzofuran compounds. researchgate.net
In addition to kinases, G-protein coupled receptors (GPCRs) represent another important target class. For example, derivatives of 2,3-dihydro-1-benzofuran have been developed as potent and selective agonists for the cannabinoid receptor 2 (CB2), which is a target for modulating neuroinflammation and neuropathic pain. nih.gov Molecular modeling studies of these compounds have helped to predict their binding modes within the receptor's binding pocket. nih.gov
DNA has also been identified as a potential target for benzofuran derivatives. mdpi.com Some of these compounds are thought to intercalate into the DNA helix or bind in other ways, leading to an inhibition of DNA replication and transcription, which can trigger apoptosis in cancer cells. mdpi.com Specifically, some benzofuran derivatives have been shown to stabilize G-quadruplex structures in the promoter regions of oncogenes like MYC, leading to the downregulation of their transcription. mdpi.com
The binding of benzofuran derivatives to proteins has been investigated through various methods, including fluorescence spectroscopy and molecular docking. encyclopedia.pubnih.gov For example, studies with bovine serum albumin (BSA) have shown that benzofuran compounds can bind with high affinity, suggesting that such proteins could act as carriers for these compounds in biological systems. nih.gov Molecular docking studies have predicted that some benzofuran derivatives can be housed within hydrophobic pockets of proteins, while others may bind to the surface. nih.gov
A summary of potential molecular targets for benzofuran derivatives, based on studies of analogous compounds, is presented in the table below:
| Molecular Target Class | Specific Target Example | Potential Biological Outcome | Reference |
| Protein Kinases | CDK2, GSK-3β, mTOR | Cell cycle arrest, inhibition of proliferation | nih.govresearchgate.net |
| G-Protein Coupled Receptors | Cannabinoid Receptor 2 (CB2) | Modulation of neuroinflammation | nih.gov |
| Nucleic Acids | DNA (intercalation, G-quadruplex stabilization) | Inhibition of replication/transcription, apoptosis | mdpi.commdpi.com |
| Other Proteins | Serum Albumin | Transport and delivery in biological systems | encyclopedia.pubnih.gov |
The diverse range of potential molecular targets for benzofuran derivatives highlights the therapeutic potential of this class of compounds. Identifying the specific targets of Methyl α-amino-2-benzofuranacetate would be a critical step in elucidating its mechanism of action.
Multi-Omics Approaches to Elucidate Cellular Responses to the Compound
Multi-omics approaches, including transcriptomics, proteomics, and metabolomics, offer a powerful and unbiased way to investigate the cellular responses to a novel compound like Methyl α-amino-2-benzofuranacetate. By providing a global view of changes in gene expression, protein levels, and metabolite profiles, these techniques can help to identify the molecular pathways perturbed by the compound and generate hypotheses about its mechanism of action.
Transcriptomics , the study of the complete set of RNA transcripts in a cell, can reveal how a compound alters gene expression. For instance, a whole-transcriptome analysis of cells treated with a benzofuran derivative revealed effects on multiple cellular pathways related to cell growth and DNA damage. mdpi.com Such an approach for Methyl α-amino-2-benzofuranacetate could identify the upregulation or downregulation of specific genes and pathways, providing clues to its primary cellular targets and downstream effects.
Proteomics , which focuses on the entire set of proteins in a cell, can provide a more direct picture of the cellular machinery affected by a compound. Changes in protein expression or post-translational modifications following treatment with Methyl α-amino-2-benzofuranacetate could confirm targets suggested by transcriptomic data and identify other proteins involved in the cellular response. Stable isotope labeling by amino acids in cell culture (SILAC) is a common quantitative proteomic technique that could be employed for this purpose.
Metabolomics involves the comprehensive analysis of metabolites in a biological sample. This can shed light on how a compound affects cellular metabolism. For example, studies on the metabolic fate of aminopropyl-benzofuran derivatives have identified key metabolites formed in vivo. nih.gov A metabolomic analysis of cells treated with Methyl α-amino-2-benzofuranacetate could reveal alterations in metabolic pathways, such as energy metabolism or lipid metabolism, and could also identify breakdown products of the compound itself.
The integration of data from these different "omics" platforms can provide a holistic understanding of the cellular response to a novel compound. The table below outlines how each approach could be applied to the study of Methyl α-amino-2-benzofuranacetate.
| Omics Approach | Information Gained | Potential Application to Methyl α-amino-2-benzofuranacetate |
| Transcriptomics | Changes in gene expression (mRNA levels) | Identify genes and signaling pathways affected by the compound; generate hypotheses about molecular targets. |
| Proteomics | Changes in protein abundance and post-translational modifications | Validate targets identified by other methods; uncover downstream protein-level effects and pathway modulation. |
| Metabolomics | Alterations in metabolite profiles | Elucidate effects on cellular metabolism; identify metabolic breakdown products of the compound. |
By employing these multi-omics strategies, researchers could systematically map the biological activity of Methyl α-amino-2-benzofuranacetate, paving the way for a deeper understanding of its potential therapeutic applications.
Viii. Future Directions and Emerging Research Avenues for Methyl α Amino 2 Benzofuranacetate
Integration with Flow Chemistry and Automation in Synthesis
The synthesis of complex molecules like Methyl α-amino-2-benzofuranacetate is often a multi-step process. Traditional batch synthesis can be time-consuming and challenging to scale up. Flow chemistry, where reactants are continuously pumped through a reactor, offers a promising alternative. This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, improved safety, and greater consistency.
Future research could focus on developing a continuous-flow synthesis for Methyl α-amino-2-benzofuranacetate. This would involve adapting and optimizing the key bond-forming reactions, such as the construction of the benzofuran (B130515) core and the introduction of the α-amino ester group, for a flow-through system. Automation, integrated with flow chemistry, could further streamline the synthesis process, enabling high-throughput screening of reaction conditions and the rapid generation of a library of analogues for further study.
Exploration of Novel Catalytic Transformations and Methodologies
The synthesis of the benzofuran ring system is a central aspect of producing Methyl α-amino-2-benzofuranacetate. Recent years have seen a surge in the development of novel catalytic methods for constructing this important heterocyclic scaffold. nih.govacs.org Future research will likely focus on applying and adapting these advanced catalytic systems to the synthesis of this specific α-amino ester derivative.
Transition-metal catalysis has been particularly fruitful in benzofuran synthesis. acs.org Palladium-catalyzed reactions, such as the Sonogashira coupling followed by cyclization, are well-established. researchgate.netorganic-chemistry.org However, emerging research is exploring the use of more earth-abundant and cost-effective metals like copper, nickel, and iron. acs.orgacs.org For instance, copper-catalyzed one-pot syntheses have been reported to be environmentally benign. nih.gov Nickel-catalyzed intramolecular nucleophilic additions and iron-catalyzed C-O bond formations represent other promising avenues. organic-chemistry.orgacs.org Gold and ruthenium-based catalysts have also been employed for specific transformations leading to benzofuran derivatives. nih.govacs.org
The development of ligand-controlled regioselectivity and the use of photocatalysis are also emerging trends that could be applied to create novel and efficient synthetic routes to Methyl α-amino-2-benzofuranacetate and its derivatives. numberanalytics.com
Table 1: Overview of Catalytic Methods for Benzofuran Synthesis
| Catalyst Type | Example Reaction | Key Advantages |
| Palladium | Sonogashira coupling/cyclization | High efficiency, well-established |
| Copper | One-pot multicomponent reactions | Green, environmentally benign |
| Nickel | Intramolecular nucleophilic addition | Utilizes earth-abundant metal |
| Iron | C-H halogenation/O-arylation | Low cost, non-precious metal |
| Gold/Silver | Promoted catalysis of alkynyl esters | Mild reaction conditions |
| Ruthenium | Dehydrative C-H alkylation/annulation | High atom economy |
This table is generated based on data from multiple sources. nih.govacs.orgorganic-chemistry.orgacs.org
Development of Advanced Analytical Techniques for Compound Characterization and Quantification
As with any novel compound, robust analytical methods are crucial for its characterization and quantification. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental for confirming the structure of Methyl α-amino-2-benzofuranacetate. cuestionesdefisioterapia.comresearchgate.netresearchgate.net
Future research in this area could focus on developing more sensitive and high-throughput analytical methods. For instance, the use of advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), could aid in the detailed structural elucidation and fragmentation analysis of the compound and its metabolites in complex biological matrices. The development of specific chromatographic methods, like chiral high-performance liquid chromatography (HPLC), would be essential for separating and quantifying enantiomers if the α-amino group is chiral. Furthermore, advanced spectroscopic techniques could be employed to study the compound's conformation and interactions with biological macromolecules.
Expanding the Scope of Bio-conjugation and Chemical Biology Applications (mechanistic/synthetic focus, not clinical or therapeutic)
The presence of a primary amino group and an ester functionality in Methyl α-amino-2-benzofuranacetate makes it an attractive candidate for bioconjugation studies. These functional groups provide handles for covalently attaching the benzofuran scaffold to other molecules of interest, such as peptides, proteins, or fluorescent dyes.
From a mechanistic and synthetic perspective, future research could explore various conjugation strategies. For example, the amino group could be acylated or reductively aminated to form stable amide or amine linkages. The ester group could potentially be hydrolyzed to the corresponding carboxylic acid, which could then be coupled to an amine-containing molecule using standard peptide coupling reagents.
These bioconjugation studies would be aimed at understanding how the benzofuran scaffold can be incorporated into larger molecular architectures and how its properties are influenced by such modifications. This could pave the way for its use as a molecular probe or as a building block in the synthesis of more complex bioactive molecules, with a focus on the chemical and synthetic aspects rather than clinical outcomes. researchgate.net
Synergistic Applications with Other Chemical Entities or Scaffolds
The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, is a growing area of research. nih.govmdpi.com This approach aims to create new chemical entities with enhanced or novel properties. The benzofuran scaffold has been successfully combined with other heterocyclic systems like chalcones, triazoles, and quinazolinones to generate hybrid compounds. nih.govmdpi.com
Future research on Methyl α-amino-2-benzofuranacetate could explore its use as a building block for creating such hybrid molecules. The amino and ester functionalities provide convenient points for chemical modification and linkage to other scaffolds. By strategically combining the benzofuran core with other chemical motifs known to have interesting properties, it may be possible to develop new compounds with synergistic effects. This research would focus on the synthetic challenges and the resulting physicochemical properties of these new molecular entities. mdpi.com
Q & A
Q. What are the key steps in synthesizing Methyl α-amino-2-benzofuranacetate and related analogues?
- Methodological Answer : Synthesis typically involves oxidation of a methylsulfanyl precursor (e.g., methyl 2-(5-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate) using 3-chloroperoxybenzoic acid in dichloromethane at 273 K. After stirring at room temperature, the crude product is purified via column chromatography (ethyl acetate as eluent) and recrystallized from ethyl acetate . Critical parameters include stoichiometric control of the oxidizing agent and solvent choice to minimize side reactions.
Q. How is purity and structural integrity validated for this compound?
- Methodological Answer : Purity is assessed using thin-layer chromatography (TLC; Rf values reported in ethyl acetate). Structural confirmation employs H NMR (e.g., CDCl₃ at 400 MHz to resolve aromatic and methylene protons) and electron ionization mass spectrometry (EI-MS; molecular ion peaks, e.g., m/z 266 [M⁺]) . Melting points (e.g., 380–381 K) further corroborate purity .
Q. What are common byproducts during synthesis, and how are they mitigated?
- Methodological Answer : Byproducts like sulfoxide isomers or dimeric forms may arise from incomplete oxidation or intermolecular hydrogen bonding. Mitigation strategies include:
- Optimizing reaction time (e.g., 3 hours for oxidation) .
- Using gradient elution in column chromatography to separate closely related species .
- Acid-base partitioning during workup to remove unreacted starting materials .
Advanced Research Questions
Q. How can crystallographic data elucidate intermolecular interactions in Methyl α-amino-2-benzofuranacetate derivatives?
- Methodological Answer : Single-crystal X-ray diffraction reveals planar benzofuran cores (mean deviation <0.01 Å) stabilized by π-π stacking (Cg···Cg distances ~3.84 Å) and hydrogen bonds (e.g., O—H⋯O dimers). Refinement protocols using riding models for H-atoms (C—H = 0.93–0.98 Å) and anisotropic displacement parameters for heavy atoms are critical for accuracy .
Q. How do substituents (e.g., halogens, hydroxyphenyl) influence the compound’s solid-state properties?
- Methodological Answer : Substituents alter packing motifs and electronic properties. For example:
- Electron-withdrawing groups (e.g., fluorine) increase dipole moments, favoring hydrogen-bonded dimers .
- Bulky substituents (e.g., 4-hydroxyphenyl) disrupt π-stacking, leading to altered crystal symmetry (e.g., monoclinic P2₁/c vs. orthorhombic) .
- Comparative studies using analogues with systematic substituent variations are recommended .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data?
- Methodological Answer :
- Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to confirm proton-proton and carbon-proton correlations .
- Re-examine crystallization conditions (e.g., solvent evaporation rate, temperature) to address polymorphic discrepancies .
- Compare experimental X-ray data with computational models (DFT-optimized geometries) to identify outliers .
Q. How can reaction mechanisms involving Methyl α-amino-2-benzofuranacetate intermediates be elucidated?
- Methodological Answer : Mechanistic studies employ:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
